(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a benzodioxole ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized from appropriate thioamide and α-haloketone precursors.
Coupling Reaction: The final step involves coupling the benzodioxole and thiazole rings through a condensation reaction with an appropriate aldehyde or ketone, followed by dehydration to form the enamine linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each synthetic step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the enamine linkage, converting it to an amine.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodioxole and thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the benzodioxole and thiazole moieties.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets, while the thiazole ring can form hydrogen bonds with amino acid residues. This dual interaction can lead to inhibition or modulation of the target’s activity, affecting downstream pathways.
Comparison with Similar Compounds
- (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(thiazol-2-yl)prop-2-enamide
- (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-methylthiazol-2-yl)prop-2-enamide
Uniqueness: The presence of the 3-methyl group on the thiazole ring in (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide distinguishes it from other similar compounds. This methyl group can influence the compound’s binding affinity and specificity for its molecular targets, as well as its overall chemical reactivity.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-6-14(20-16-9)15-13(17)5-3-10-2-4-11-12(7-10)19-8-18-11/h2-7H,8H2,1H3,(H,15,17)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOARDVZBITXGRT-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NSC(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.